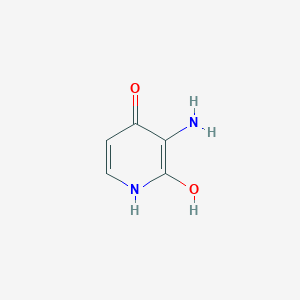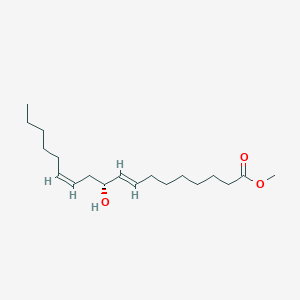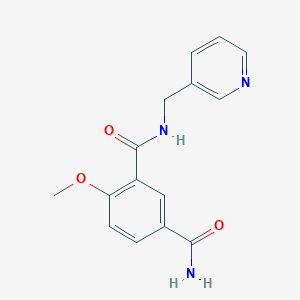
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide, also known as PICA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PICA is a derivative of benzamide and is known to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide involves the selective blockade of the TRPV1 ion channel. This results in the inhibition of calcium influx, which is required for the activation of the channel. The inhibition of TRPV1 by 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been shown to reduce pain and inflammation in various animal models.
Efectos Bioquímicos Y Fisiológicos
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its role in the inhibition of TRPV1, 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has also been shown to inhibit the activity of the enzyme N-acylethanolamine acid amidase (NAAA). This enzyme is involved in the metabolism of endocannabinoids, which are known to play a role in various physiological processes such as pain perception, appetite regulation, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is its specificity for TRPV1. This makes it a valuable tool for studying the role of TRPV1 in various physiological processes. However, one of the limitations of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. Another potential direction is the study of the role of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide in the regulation of endocannabinoid signaling. Additionally, 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide could be used as a tool for the development of new therapies for pain and inflammation.
Métodos De Síntesis
The synthesis method for 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide involves the reaction of 3-carbamylpyridine with 4-methoxy-1-benzoyl chloride in the presence of a base. The reaction proceeds via an acylation reaction, resulting in the formation of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide. The purity of the compound can be improved through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is in the study of ion channels. 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been shown to selectively block the TRPV1 ion channel, which is involved in the perception of pain and temperature. This makes 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide a valuable tool for studying the role of TRPV1 in various physiological processes.
Propiedades
Número CAS |
108828-56-4 |
|---|---|
Nombre del producto |
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide |
Fórmula molecular |
C15H15N3O3 |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
4-methoxy-3-N-(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-5-4-11(14(16)19)7-12(13)15(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H2,16,19)(H,18,20) |
Clave InChI |
QWZWECXMQXZQOG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2 |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2 |
Otros números CAS |
108828-56-4 |
Sinónimos |
3-carbamyl-(3'-picolyl)-4-methoxy-1-benzamide G 619 G-619 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)
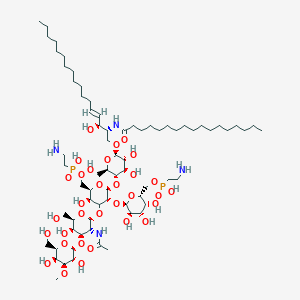
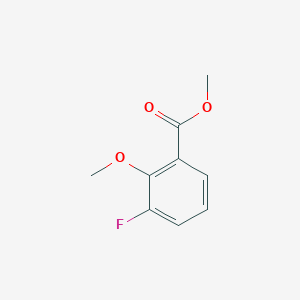
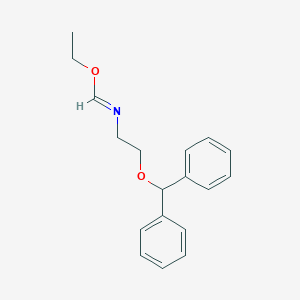

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)
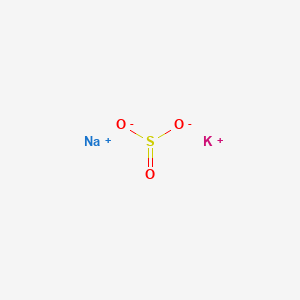


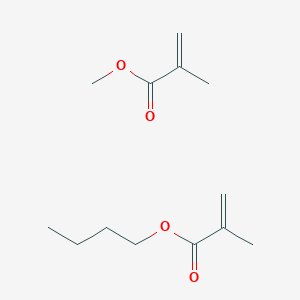

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
